Bibw22 BS was initially described in the context of its synthesis and biological evaluation as an antitumor agent. Its classification falls within the category of pharmaceutical compounds that target specific cellular transport mechanisms, particularly those involving P-glycoprotein, which is known to contribute to drug resistance in cancer cells .
The synthesis of Bibw22 BS involves several intricate steps that utilize various reagents and conditions to yield the final product. One common synthetic route includes:
For example, one method involves the reaction of substituted piperazine compounds with quinoline derivatives in the presence of metal catalysts, leading to the formation of Bibw22 BS with improved yields and selectivity .
Bibw22 BS participates in several chemical reactions relevant to its function as a modulator of drug resistance. Key reactions include:
In experimental settings, it has been shown to enhance the cytotoxicity of chemotherapeutic agents like vinblastine by inhibiting their efflux from resistant cells.
The mechanism of action for Bibw22 BS primarily involves:
Studies have indicated that Bibw22 BS can significantly enhance the effectiveness of combination chemotherapy regimens by mitigating drug resistance mechanisms .
Bibw22 BS exhibits several notable physical and chemical properties:
These properties are crucial for its application in both laboratory research and potential therapeutic settings.
Bibw22 BS has a wide array of scientific applications:
BIBW22 BS (BIBW22), a phenylpteridine derivative and dipyridamole analogue, represents a distinct class of multidrug resistance (MDR) modulators. Its molecular structure enables interactions with key cellular efflux mechanisms, distinguishing it from first-generation modulators like verapamil. As a bifunctional agent, it targets two primary resistance pathways: ATP-dependent efflux pumps and nucleoside salvage pathways, providing a multi-pronged approach to overcoming chemoresistance in malignancies.
BIBW22 BS exhibits dual-targeting capability against MDR mechanisms through simultaneous inhibition of P-glycoprotein (P-gp) and nucleoside transporters. In multidrug-resistant KB V20C cancer cells, BIBW22 enhanced vincristine cytotoxicity 10-fold more effectively than dipyridamole. This potentiation was attributed to its ability to inhibit rhodamine 123 efflux—a P-gp substrate—with 100-fold greater potency than dipyridamole at identical concentrations [5]. Simultaneously, BIBW22 demonstrated potent nucleoside transport inhibition, exhibiting 7-fold increased efficacy in enhancing 5-fluorouracil cytotoxicity compared to its parent compound [5]. This bifunctionality addresses two critical resistance pathways: (1) P-gp-mediated efflux of chemotherapeutics, and (2) nucleoside transporter-dependent cellular uptake of antimetabolites.
Table 1: Comparative Modulator Efficacy in MDR Cancer Models
Modulator | [3H]Azidopine Binding Inhibition (μM) | Rhodamine 123 Efflux Inhibition (IC₅₀) | Vincristine Cytotoxicity Enhancement (Fold-Change) |
---|---|---|---|
BIBW22 BS | 1.0 μM [5] | 0.1 μM [5] | 10× [5] |
Dipyridamole | >10 μM [5] | 10 μM [5] | 1× (baseline) [5] |
Verapamil | Not detected [1] | 10 μM [1] | 4-6× [1] |
Dexniguldipine | Not reported | 1 μM [1] | Not reported |
BIBW22 directly engages with P-glycoprotein through high-affinity binding interactions. Photolabeling studies using [3H]azidopine—a dihydropyridine-based P-gp probe—demonstrated that 1 μM BIBW22 substantially inhibited radioligand incorporation into P-gp in plasma membranes isolated from resistant KB V20C cells [5]. This indicates direct competition for the dihydropyridine-binding site within P-gp's transmembrane domains. Quantitative flow cytometric analyses in acute myeloid leukemia (AML) blasts revealed that BIBW22 (1 μM) achieved 44% inhibition of daunorubicin efflux within 15 minutes, comparable to dexniguldipine (1 μM) and exceeding verapamil (10 μM) efficacy [1]. Binding occurs independently of nucleotide-binding domain engagement, distinguishing it from substrates requiring ATP hydrolysis for transport. This direct binding mechanism underlies its ability to rapidly chemosensitize resistant phenotypes at nanomolar-to-micromolar concentrations.
BIBW22 functions as a non-competitive inhibitor of P-gp-mediated efflux, contrasting with competitive substrates like tariquidar. Biochemical analyses demonstrate that BIBW22 does not require transport to exert inhibitory effects, instead stabilizing P-gp in a transport-incompetent conformation [2] [4]. This mechanism is evidenced by its ability to inhibit rhodamine 123 efflux without itself being extruded from resistant cells, even following prolonged incubation [2] [5]. Unlike competitive inhibitors whose efficacy diminishes with increasing substrate concentration, BIBW22 maintains efflux blockade across varying chemotherapeutic concentrations. This non-competitive behavior extends to its inhibition of nucleoside transporters, where it binds equilibrative (es) and concentrative (N1/N2) systems irrespective of nucleoside concentration gradients [8]. The dual non-competitive inhibition enables sustained chemotherapeutic retention regardless of intracellular drug concentration fluctuations.
A critical pharmacological advantage of BIBW22 is its ATP hydrolysis-independent accumulation within MDR cells. Unlike conventional chemotherapeutics requiring energy-dependent uptake, BIBW22 achieves intracellular concentrations exceeding extracellular levels without energy input [2] [8]. This property enables effective modulation even in metabolically compromised tumor microenvironments. In de novo and relapsed AML blasts, BIBW22 (1 μM) reversed rhodamine 123 efflux independently of cellular ATP stores, whereas idarubicin efflux remained unaffected—indicating substrate-specific modulation [1]. The molecule's dipyridamole-like structure facilitates passive membrane diffusion, bypassing transporter-dependent uptake mechanisms. This energy independence ensures consistent target engagement in hypoxic tumor regions where ATP-dependent agents fail.
Table 2: Efflux Reversal in AML Blasts by Modulator Class
Efflux Substrate | Baseline Efflux (% in 15 min) | BIBW22 BS (1 μM) | Dexniguldipine (1 μM) | Verapamil (10 μM) |
---|---|---|---|---|
Rhodamine 123 (Relapsed AML) | 20-44% [1] | >90% inhibition [1] | >90% inhibition [1] | 70-85% inhibition [1] |
Daunorubicin (Relapsed AML) | 20-44% [1] | >90% inhibition [1] | >90% inhibition [1] | 70-85% inhibition [1] |
Idarubicin (All AML) | 40±9% [1] | No inhibition [1] | No inhibition [1] | No inhibition [1] |
The molecular architecture of BIBW22 enables its bifunctional activity. Its phenylpteridine core facilitates π-π stacking interactions within P-gp's hydrophobic substrate-binding pocket, while the tertiary amine side chains engage in charge interactions with transmembrane helices [2] [5]. Comparative analyses with non-functional analogues indicate that the C7 methoxy group and N8 nitrogen are essential for nucleoside transporter inhibition, whereas the pteridine ring substitution pattern dictates P-gp binding affinity. These structural features enable simultaneous engagement of disparate targets without molecular compromise.
Table 3: BIBW22 BS Chemical Profile
Property | Specification |
---|---|
Chemical Name | N/A (Proprietary dipyridamole analogue) |
Synonyms | BIBW22, BIBW22BS |
CAS Registry | 137694-16-7 [2] |
Molecular Formula | C₃₀H₄₃N₇O₄ [2] |
Molecular Weight | 565.71 g/mol [2] |
Mechanism Class | Bifunctional MDR modulator (P-gp + nucleoside transport) |
BIBW22 bridges pharmacological gaps between earlier MDR modulator classes:
Table 4: BIBW22 BS Structural and Functional Relationships
Structural Element | Functional Role | Consequence of Modification |
---|---|---|
Phenylpteridine core | P-gp binding via hydrophobic interactions | Loss of P-gp inhibition |
C7 methoxy group | Nucleoside transporter engagement | Reduced 5-FU potentiation |
Tertiary amine side chains | Membrane permeability/charge interactions | Altered subcellular distribution |
N8 position | Target specificity determination | Loss of bifunctionality |
Figure 1: BIBW22 BS Molecular Structure (C₃₀H₄₃N₇O₄) [2]
OCH₃ | CH₃O-↙ ↘-OCH₃ N┄┄N | | N┄C┄N-C-N(CCO) | | C┄N / \ ( ) N-CH₃ | CH₃
Visual representation of BIBW22 BS core structure showing critical functional groups
Despite its mechanistic advantages, key unknowns persist:
BIBW22 exemplifies rational MDR modulator design through its bifunctional, energy-independent mechanism. Future research should address clinical translatability barriers while leveraging its unique nucleoside transport inhibition for antimetabolite combination regimens.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7